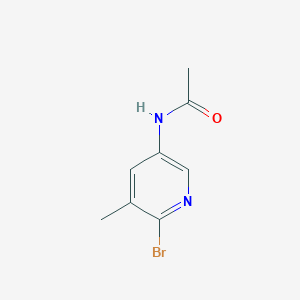

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

Description

BenchChem offers high-quality N-(6-Bromo-5-methylpyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Bromo-5-methylpyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromo-5-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJELRIJOZZSNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541592 | |

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96206-67-6 | |

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(6-Bromo-5-methylpyridin-3-yl)acetamide, a substituted pyridine derivative, represents a molecule of significant interest within contemporary chemical research and drug discovery landscapes. Its unique structural amalgamation, featuring a brominated pyridine core appended with methyl and acetamido functionalities, suggests a nuanced physicochemical profile that can be leveraged for various applications, including as a building block in the synthesis of more complex bioactive molecules. This guide provides a comprehensive analysis of its core physicochemical characteristics, outlines detailed methodologies for their empirical determination, and discusses the underlying scientific principles that govern these properties. The synthesis and safety considerations for this compound are also presented to provide a holistic understanding for laboratory applications.

Molecular Identity and Structural Elucidation

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is identified by the Chemical Abstracts Service (CAS) number 96206-67-6.[1][2][3] Its molecular structure is characterized by a pyridine ring substituted at the 6-position with a bromine atom, at the 5-position with a methyl group, and at the 3-position with an acetamido group.

Molecular Structure:

Caption: 2D structure of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for predicting its behavior in various systems, from reaction kinetics to biological interactions. Due to a lack of experimentally determined data in publicly available literature, the following table includes both calculated and anticipated properties based on the compound's structure.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.08 g/mol | [1] |

| Melting Point | Data not available. Predicted to be a solid at room temperature. | - |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | - |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water and nonpolar solvents is expected. | - |

| pKa | Data not available. The pyridine nitrogen is expected to be weakly basic, and the amide proton is weakly acidic. | - |

| LogP (Octanol-Water Partition Coefficient) | 2.76040 (Predicted) | [4] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Topological Polar Surface Area (TPSA) | 42 Ų | [2] |

Methodologies for Experimental Characterization

To empirically validate the predicted properties and to fully characterize N-(6-Bromo-5-methylpyridin-3-yl)acetamide, a suite of analytical techniques should be employed. The following section details the standard protocols for these essential determinations.

Synthesis and Purification

The synthesis of N-(6-Bromo-5-methylpyridin-3-yl)acetamide can be achieved through the acetylation of its corresponding amine precursor.

Reaction Scheme:

Caption: Synthesis of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Protocol:

-

Dissolution: Dissolve 5-amino-2-bromo-3-methylpyridine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Acylation: Add acetic anhydride to the solution, typically in a slight molar excess. A base, such as triethylamine or pyridine, can be added to scavenge the acetic acid byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-(6-Bromo-5-methylpyridin-3-yl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

The structural identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Workflow for Spectroscopic Characterization:

Caption: Workflow for spectroscopic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons on the pyridine ring, the methyl protons, the amide proton, and the acetyl methyl protons.

-

¹³C NMR: This will identify the number of chemically distinct carbon atoms in the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

-

Transfer the solution to a clean NMR tube.[5]

-

Acquire the spectra on a high-field NMR spectrometer.[6]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Protocol (Attenuated Total Reflectance - ATR):

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Protocol (Electron Ionization - EI):

-

Safety and Handling

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is associated with several hazard statements, indicating the need for careful handling in a laboratory setting.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2][3]

Conclusion

References

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Bio-protocol. (2017). 1H NMR experiment acquisition and data processing. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 6-Bromo-5-methylimidazo[4,5-b]pyridine. Retrieved from [Link]

Sources

- 1. 96206-67-6 | N-(6-Bromo-5-methylpyridin-3-yl)acetamide - AiFChem [aifchem.com]

- 2. Page loading... [guidechem.com]

- 3. 96206-67-6|N-(6-Bromo-5-methylpyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to N-(6-Bromo-5-methylpyridin-3-yl)acetamide (CAS: 96206-66-7): Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a substituted pyridine derivative that serves as a crucial building block in the landscape of modern medicinal chemistry. Its structural architecture, featuring a brominated pyridine core, an acetamide group, and a methyl substituent, offers a unique combination of functionalities. The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents. The bromine atom acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. Simultaneously, the acetamide moiety can engage in critical hydrogen bonding interactions with biological targets, making this compound a valuable intermediate for developing novel therapeutics, particularly in oncology and inflammatory diseases. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, and explores its potential applications for researchers and drug development professionals.

Physicochemical and Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of N-(6-Bromo-5-methylpyridin-3-yl)acetamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 96206-67-6 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| IUPAC Name | N-(6-bromo-5-methylpyridin-3-yl)acetamide | [1] |

| Synonyms | 5-Acetamido-2-bromo-3-picoline | [1] |

| Canonical SMILES | CC1=CC(=CN=C1Br)NC(=O)C | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 42 Ų | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |

Synthesis and Mechanistic Insight

The most direct and efficient synthesis of N-(6-Bromo-5-methylpyridin-3-yl)acetamide is achieved through the acylation of its corresponding amine precursor, 6-bromo-5-methylpyridin-3-amine. This precursor is commercially available, making the synthesis accessible for most research laboratories[3].

Synthetic Workflow

The reaction involves the nucleophilic attack of the amino group on an electrophilic acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base is often recommended to neutralize the acidic byproduct, driving the reaction to completion.

Caption: Synthetic workflow for N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetylation of aminopyridines[4][5].

Materials:

-

6-Bromo-5-methylpyridin-3-amine (1.0 eq)

-

Acetyl chloride (1.2 eq) or Acetic Anhydride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-5-methylpyridin-3-amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of amine).

-

Base Addition: Add triethylamine or pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base acts as a scavenger for the HCl or acetic acid generated during the reaction, preventing protonation of the starting amine and promoting the reaction forward.

-

Acylation: Slowly add acetyl chloride or acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Applications in Drug Development and Medicinal Chemistry

The true value of N-(6-Bromo-5-methylpyridin-3-yl)acetamide lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Versatility as a Chemical Intermediate

The compound serves as a platform for generating diverse libraries of molecules. The bromo-substituent can be readily replaced with a wide array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Caption: Potential downstream cross-coupling reactions from the core scaffold.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can generate biaryl compounds. This is a widely used strategy for synthesizing inhibitors of protein kinases, where one aryl ring acts as a "hinge-binder" and the other explores a different pocket of the active site[6][7].

-

Sonogashira Coupling: The introduction of alkyne moieties can provide rigid linkers to access different regions of a target protein or serve as precursors for other functional groups.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, creating substituted aminopyridines which are common pharmacophores in a range of therapeutic areas.

The acetamide and methyl groups also play crucial roles. The acetamide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, anchoring the molecule to amino acid residues in a protein's active site. The methyl group can provide beneficial hydrophobic interactions and influence the planarity and conformation of the pyridine ring system. This scaffold is particularly relevant for the development of inhibitors for targets like Aurora kinases and PRMT5, which are implicated in cancer progression[4][8].

Safety and Handling

According to available safety data, N-(6-Bromo-5-methylpyridin-3-yl)acetamide should be handled with care in a well-ventilated laboratory or fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

-

6-BROMO-5-METHYLPYRIDIN-3-AMINE | CAS 38186-83-3 . Matrix Fine Chemicals. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . National Center for Biotechnology Information (PMC). [Link]

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction . National Center for Biotechnology Information (PMC). [Link]

- Preparation method for 2,5-dibromo-3-methylpyridine.

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

-

a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation . HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine . Heterocyclic Letters. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction . bioRxiv. [Link]

-

Suzuki cross-coupling reaction . YouTube. [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Indian Academy of Sciences. [Link]

-

6-Bromo-3-methylpyridin-2-amine | C6H7BrN2 . PubChem. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... . ResearchGate. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine . Patsnap. [Link]

-

2,3-diaminopyridine . Organic Syntheses. [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy . National Center for Biotechnology Information (PMC). [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor . PubMed. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 96206-67-6|N-(6-Bromo-5-methylpyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 3. 6-BROMO-5-METHYLPYRIDIN-3-AMINE | CAS 38186-83-3 [matrix-fine-chemicals.com]

- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(6-Bromo-5-methylpyridin-3-yl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(6-Bromo-5-methylpyridin-3-yl)acetamide: Properties, Synthesis, and Applications

Introduction

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a halogenated heterocyclic compound featuring a pyridine core. Such structures are of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring provides a versatile functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, making it a valuable building block for constructing complex molecules.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis and purification, and an exploration of its applications as a key intermediate in the development of novel chemical entities.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of N-(6-Bromo-5-methylpyridin-3-yl)acetamide are summarized below.

Chemical Structure

The structure consists of a pyridine ring substituted with bromo, methyl, and acetamido groups at positions 6, 5, and 3, respectively.

Caption: Chemical structure of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Key Identifiers and Properties

Quantitative data for N-(6-Bromo-5-methylpyridin-3-yl)acetamide has been consolidated from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O | [1][2][3] |

| Molecular Weight | 229.08 g/mol | [1][4] |

| CAS Number | 96206-67-6 | [1][2][3] |

| IUPAC Name | N-(6-bromo-5-methylpyridin-3-yl)acetamide | [1] |

| Synonyms | 5-Acetamido-2-bromo-3-picoline, Acetamide, N-(6-bromo-5-methyl-3-pyridinyl)- | [1] |

| SMILES | CC1=CC(=CN=C1Br)NC(=O)C | [3] |

| InChI Key | SJELRIJOZZSNHS-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (typical) | |

| Storage | Sealed in a dry environment at 2-8°C | [2][3] |

Synthesis and Purification Protocol

Synthesis Rationale: N-Acetylation

The synthesis of N-(6-Bromo-5-methylpyridin-3-yl)acetamide is most commonly achieved via the N-acetylation of its corresponding amine precursor, 6-Bromo-5-methylpyridin-3-amine. This is a robust and high-yielding transformation in organic chemistry. The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic byproduct (acetic acid or HCl) and drive the reaction to completion.

This methodology is well-established for structurally similar compounds. For instance, the synthesis of the isomeric N-[5-bromo-2-methylpyridine-3-yl]acetamide is successfully performed by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride.[5] This precedent provides a strong basis for the protocol described below.

Experimental Workflow

The overall process from starting material to purified product follows a standard synthetic chemistry workflow.

Caption: General workflow for the synthesis and purification of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

6-Bromo-5-methylpyridin-3-amine

-

Acetic Anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 6-Bromo-5-methylpyridin-3-amine in a suitable solvent like dichloromethane.

-

Base Addition: Add 1.5 equivalents of pyridine to the solution. Cool the mixture to 0 °C in an ice bath. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acetylation: Slowly add 1.2 equivalents of acetic anhydride to the cooled, stirring solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with dichloromethane or ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual water-soluble impurities.

-

Drying and Filtration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Applications in Research and Development

Role as a Synthetic Intermediate in Cross-Coupling Reactions

The primary utility of N-(6-Bromo-5-methylpyridin-3-yl)acetamide is as a versatile intermediate in organic synthesis. The C-Br bond is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[4]

These reactions enable the rapid diversification of the pyridine core, allowing chemists to synthesize large libraries of related compounds for structure-activity relationship (SAR) studies. A similar bromo-acetamide pyridine derivative has been effectively used in Suzuki cross-coupling reactions to generate novel molecules with potential biological activities.[5]

Relevance in Medicinal Chemistry and Drug Discovery

The substituted pyridine motif is a privileged scaffold found in numerous approved drugs. The structural features of N-(6-Bromo-5-methylpyridin-3-yl)acetamide make it an attractive starting point for drug discovery programs. Its derivatives are explored for various therapeutic targets. For example, related pyridine-based structures are investigated as kinase inhibitors for oncology applications and as agents targeting inflammatory diseases.[6] The acetamide group can serve as a hydrogen bond donor/acceptor, contributing to binding affinity with biological targets, while the methyl group can occupy a specific hydrophobic pocket in a protein's active site.

Safety and Handling

Proper handling is crucial when working with this chemical intermediate.

| Hazard Class | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Data sourced from AiFChem[1] and BLDpharm[2].

Storage and Handling Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Work in a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a valuable and versatile chemical building block with significant applications in synthetic and medicinal chemistry. Its defined physicochemical properties and the strategic placement of its functional groups—a reactive bromine atom for cross-coupling, a core pyridine scaffold, and an acetamide moiety—make it an important intermediate for the synthesis of complex molecular architectures. The reliable synthetic protocols and its utility in generating diverse compound libraries underscore its importance for researchers and scientists dedicated to drug discovery and materials science.

References

- AiFChem. N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

- AiFChem. N-(3-Bromo-6-methylpyridin-2-yl)acetamide.

- BLDpharm. N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

- Guidechem. N-(6-Bromo-5-methylpyridin-3-yl)acetamide 96206-67-6 wiki.

- Chemsrc. N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide.

- Organic Syntheses. Acetamide, N-bromo-.

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- MySkinRecipes. N-(5-bromo-6-methylpyridin-2-yl)acetamide.

Sources

- 1. 96206-67-6 | N-(6-Bromo-5-methylpyridin-3-yl)acetamide - AiFChem [aifchem.com]

- 2. 96206-67-6|N-(6-Bromo-5-methylpyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. 875051-78-8 | N-(3-Bromo-6-methylpyridin-2-yl)acetamide - AiFChem [aifchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. N-(5-bromo-6-methylpyridin-2-yl)acetamide [myskinrecipes.com]

Navigating the Solubility Landscape of N-(6-Bromo-5-methylpyridin-3-yl)acetamide: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of N-(6-Bromo-5-methylpyridin-3-yl)acetamide, a compound of interest in contemporary drug discovery. While specific quantitative solubility data in organic solvents is not extensively published, this paper synthesizes knowledge of the compound's physicochemical properties with fundamental principles of solubility to provide a predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in various organic solvents, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally evaluate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from laboratory bench to patient bedside, solubility is a foundational physicochemical parameter. It dictates the dissolution rate, and by extension, the absorption and bioavailability of an orally administered therapeutic.[1] A compound with poor solubility can face significant hurdles in development, leading to suboptimal in vivo exposure, variable efficacy, and increased development costs.[1] N-(6-Bromo-5-methylpyridin-3-yl)acetamide (Figure 1) is a substituted pyridine derivative, a scaffold prevalent in many biologically active molecules. Understanding its behavior in various solvent systems is paramount for formulation development, purification, and various in vitro and in vivo assays.

Figure 1: Chemical Structure of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

Caption: Molecular structure of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Physicochemical Profile and Solubility Prediction

Table 1: Physicochemical Properties of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | [3][4] |

| Molecular Weight | 229.08 g/mol | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area (TPSA) | 42 Ų | [4] |

| LogP (predicted) | 2.76 | [5] |

Analysis of Molecular Structure and Polarity

The structure of N-(6-Bromo-5-methylpyridin-3-yl)acetamide reveals several key features that influence its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

-

Amide Group: The acetamide substituent is a significant contributor to the molecule's polarity. It contains a hydrogen bond donor (-NH) and a carbonyl oxygen which is a hydrogen bond acceptor.[4]

-

Bromo and Methyl Groups: The bromo and methyl groups are less polar and contribute to the molecule's lipophilicity.

-

Overall Polarity: The presence of both polar (pyridine nitrogen, amide group) and non-polar (bromo, methyl, aromatic carbons) regions suggests that the molecule has intermediate polarity. The predicted LogP of 2.76 further supports this, indicating a preference for a more lipophilic environment over a highly aqueous one.[5]

Predicted Solubility in Organic Solvents

Based on these features, we can predict the solubility of N-(6-Bromo-5-methylpyridin-3-yl)acetamide in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group and the pyridine nitrogen. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors. Given the molecule's ability to donate a hydrogen bond, good solubility is anticipated, particularly in strong aprotic solvents like DMSO.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the pyridine and amide functionalities, the solubility in non-polar solvents is expected to be low. The principle of "like dissolves like" suggests a mismatch between the solute and solvent in this case.[2]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can often dissolve a wide range of organic compounds. Moderate solubility of N-(6-Bromo-5-methylpyridin-3-yl)acetamide is predicted in these solvents.

This predictive framework provides a strong starting point for solvent selection in experimental studies.

Experimental Determination of Solubility: The Shake-Flask Method

To move beyond prediction and obtain precise, quantitative solubility data, a robust experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8] This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.[6][7]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and its ability to ensure that true equilibrium solubility is measured. This is critical in drug development, as it reflects the maximum amount of drug that can be dissolved under specific conditions, which is a key factor in predicting oral absorption.[8] Regulatory bodies such as the FDA often refer to this method in their guidelines for biopharmaceutical classification.[9]

Step-by-Step Experimental Protocol

The following protocol outlines the steps for determining the solubility of N-(6-Bromo-5-methylpyridin-3-yl)acetamide in an organic solvent.

Materials:

-

N-(6-Bromo-5-methylpyridin-3-yl)acetamide (solid)

-

Selected organic solvents (HPLC grade or higher)[10]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of N-(6-Bromo-5-methylpyridin-3-yl)acetamide to a vial. An excess is crucial to ensure a saturated solution is formed.[6]

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a consistent agitation speed (e.g., 100-150 rpm) and temperature.[8] For biopharmaceutical relevance, a temperature of 37 °C is often used, though room temperature (e.g., 25 °C) is also common for general organic chemistry applications.[9][11]

-

Agitate the samples for a sufficient duration to reach equilibrium. This can vary from a few hours to 72 hours.[12][13] It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[13]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in the test solvent based on the concentration of the saturated solution and any dilution factors.

-

Figure 2: Workflow for Experimental Solubility Determination

Caption: Shake-Flask Method Workflow.

Self-Validating System and Data Integrity

The integrity of the generated solubility data relies on several key validation points within the protocol:

-

Confirmation of Equilibrium: Taking samples at multiple time points is a self-validating step. If the measured concentration remains constant over the later time points, it provides strong evidence that equilibrium has been achieved.[13]

-

Use of Calibrated Instruments: The use of a calibrated analytical balance and a validated HPLC method with a proper calibration curve ensures the accuracy of the final concentration measurement.

-

Temperature Control: Maintaining a constant and recorded temperature is crucial, as solubility is temperature-dependent.[8]

-

Appropriate Filtration: Using a chemically inert filter that does not bind the analyte is essential to avoid artificially low solubility values.

Safety Considerations

N-(6-Bromo-5-methylpyridin-3-yl)acetamide has associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[15] All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.[15] Researchers should consult the full Safety Data Sheet (SDS) before commencing any experimental work.

Conclusion

While published quantitative data on the solubility of N-(6-Bromo-5-methylpyridin-3-yl)acetamide in organic solvents is scarce, a thorough analysis of its physicochemical properties allows for a strong predictive understanding of its solubility profile. It is anticipated to have good solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. For definitive quantitative data, the shake-flask method provides a reliable and scientifically sound experimental approach. By following the detailed protocol and adhering to the principles of data integrity outlined in this guide, researchers can confidently determine the solubility of this compound, a crucial step in its journey through the drug development pipeline.

References

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. (2021-03-10).

- Experiment: Solubility of Organic & Inorganic Compounds.

- N-(6-Bromo-5-methylpyridin-3-yl)acetamide - AiFChem.

- N-(6-Bromo-5-methylpyridin-3-yl)acetamide 96206-67-6 wiki - Guidechem.

- Solubility Testing – Shake Flask Method - BioAssay Systems.

- BCS Methodology: Solubility, Permeability & Dissolution - FDA.

- N-(6-Bromo-5-methylpyridin-3-yl)acetamide - BLDpharm.

- Solubility of Organic Compounds. (2023-08-31).

- Shake-Flask Aqueous Solubility Assay - Enamine.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species - Dissolution Technologies.

- Annex 4 - World Health Organization (WHO).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. (2018-08-31).

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.

- Safety Data Sheet (SDS) Acetamide - LPS.org.

- N-(6-Bromo-5-methylpyridin-3-yl)acetamide 96206-67-6 - Guidechem.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. 96206-67-6 | N-(6-Bromo-5-methylpyridin-3-yl)acetamide - AiFChem [aifchem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. fda.gov [fda.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. who.int [who.int]

- 14. 96206-67-6|N-(6-Bromo-5-methylpyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 15. archpdfs.lps.org [archpdfs.lps.org]

predicted 1H and 13C NMR of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. For researchers and professionals in drug development, an accurate and unambiguous determination of a molecule's constitution is a critical, non-negotiable step in the discovery pipeline. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for N-(6-Bromo-5-methylpyridin-3-yl)acetamide, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond simple data reporting. As a Senior Application Scientist, the objective is to deliver a predictive analysis grounded in fundamental principles, explaining the causal relationships between the molecular structure and its spectral output. We will dissect the electronic effects of each substituent on the pyridine core to rationalize the predicted chemical shifts and coupling patterns. Furthermore, this guide presents a robust, self-validating experimental workflow for the empirical verification of these predictions, ensuring the highest degree of scientific integrity.

Scientific Foundation: Understanding Substituent Effects on the Pyridine Ring

The predicted NMR spectrum of N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a direct consequence of the interplay between the inherent electronic properties of the pyridine ring and the influence of its three distinct substituents: a bromo group, a methyl group, and an acetamido group.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C-2, C-6) and the γ-position (C-4), which bear a partial positive charge.

-

Bromo Substituent (-Br) at C-6: The bromine atom exerts two opposing electronic effects. Its primary influence is a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei. It also has a weaker electron-donating resonance effect (+M) due to its lone pairs. For halogens, the inductive effect typically dominates, leading to a net deshielding of the ring. The carbon directly attached to bromine (C-6) will also experience a significant "heavy atom effect," which can influence its chemical shift in a complex manner, but often results in shielding.[1]

-

Methyl Substituent (-CH₃) at C-5: The methyl group is a classic electron-donating group (+I effect). It increases electron density at the ortho and para positions, causing an upfield (shielding) shift for these nuclei.[2]

-

Acetamido Substituent (-NHCOCH₃) at C-3: This group has a more nuanced influence. The nitrogen atom's lone pair can participate in resonance with the pyridine ring, acting as a powerful electron-donating group (+M effect). This effect strongly shields the ortho (C-2, C-4) and para (C-6) positions. However, this is tempered by the electron-withdrawing nature of the adjacent acetyl carbonyl group. The net result on the aromatic ring is typically strong shielding, particularly at the ortho and para positions relative to the nitrogen.

These combined effects dictate the final chemical environment, and thus the chemical shift, of each unique proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum

The analysis of the molecular structure reveals five distinct proton environments. The predicted chemical shifts, multiplicities, and coupling constants are synthesized from established principles of substituent effects on aromatic systems. The predictions are based on a standard analysis in a non-protic solvent like DMSO-d₆, where the N-H proton is readily observable.

Table 1: Predicted ¹H NMR Data for N-(6-Bromo-5-methylpyridin-3-yl)acetamide

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | 8.5 - 8.7 | Doublet (d) | J = 2.5 - 3.0 Hz | 1H | Located ortho to the ring nitrogen, resulting in significant deshielding. Meta-coupled to H-4. |

| H-4 | 7.9 - 8.1 | Doublet (d) | J = 2.5 - 3.0 Hz | 1H | Shielded by the strong +M effect of the ortho acetamido group, but deshielded by its position para to the ring nitrogen. Meta-coupled to H-2. |

| NH | 9.8 - 10.2 | Broad Singlet (br s) | N/A | 1H | Typical chemical shift for an amide proton in DMSO-d₆. Broadness due to quadrupole coupling with nitrogen and potential solvent exchange. |

| Ring-CH₃ | 2.3 - 2.5 | Singlet (s) | N/A | 3H | Located in the typical chemical shift range for a methyl group on an aromatic ring. |

| Acetyl-CH₃ | 2.0 - 2.2 | Singlet (s) | N/A | 3H | Characteristic sharp singlet for an acetamido methyl group. |

Visualization of Key Proton Environments

The following diagram illustrates the unique proton environments and the key meta-coupling interaction within the pyridine ring.

Caption: Molecular structure with key proton assignments.

Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum involves assessing the cumulative electronic impact of the substituents on each of the eight unique carbon atoms. Additivity rules, which apply substituent-induced chemical shifts (SCS) to the base values of pyridine, provide a strong foundation for these predictions.[3][4]

Table 2: Predicted ¹³C NMR Data for N-(6-Bromo-5-methylpyridin-3-yl)acetamide

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-2 | 145 - 148 | α to ring nitrogen, resulting in strong deshielding. Also ortho to the electron-donating acetamido group, causing some shielding. |

| C-3 | 138 - 141 | Attached to the electron-donating acetamido nitrogen, but also meta to the electronegative nitrogen and bromine, leading to a complex shift. |

| C-4 | 122 - 125 | Shielded by the ortho acetamido group. Deshielded due to its γ-position relative to the ring nitrogen. |

| C-5 | 133 - 136 | Attached to the electron-donating methyl group. Also meta to the ring nitrogen and ortho to the bromine. |

| C-6 | 140 - 143 | α to ring nitrogen (deshielding) and directly attached to bromine. The net effect is a downfield shift compared to an unsubstituted C-6. |

| C=O | 168 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| Ring-CH₃ | 17 - 19 | Standard chemical shift for a methyl group attached to an sp² carbon of a heteroaromatic ring. |

| Acetyl-CH₃ | 24 - 26 | Characteristic chemical shift for the methyl carbon of an acetamido group. |

Visualization of the Carbon Skeleton

The following diagram highlights the unique carbon atoms of the molecule.

Caption: Key carbon environments in the target molecule.

A Self-Validating Protocol for Experimental Verification

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-15 mg of N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

-

Solvent Selection: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, amide-containing compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton as a distinct, albeit broad, signal.

-

-

Standardization: Add 10 µL of a 1% tetramethylsilane (TMS) solution in DMSO-d₆ as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition

(The following parameters are based on a 500 MHz spectrometer and should be adjusted accordingly for other field strengths.)

-

¹H NMR Spectrum:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full T₁ relaxation for accurate integration).

-

Number of Scans: 16.

-

-

¹³C{¹H} NMR Spectrum:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 (or more, as needed for adequate signal-to-noise).

-

-

DEPT-135 Spectrum:

-

Pulse Program: Standard DEPT-135 sequence.

-

Purpose: To differentiate carbon signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups (none in this molecule) would be negative. Quaternary carbons are nulled. This experiment will confirm the assignments of the two CH₃ carbons and the two CH carbons of the pyridine ring.

-

-

2D ¹H-¹H COSY Spectrum:

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

Purpose: To identify proton-proton spin coupling networks. A cross-peak between the signals for H-2 and H-4 will definitively confirm their meta-coupling relationship.

-

-

2D ¹H-¹³C HSQC Spectrum:

-

Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.2).

-

Purpose: To establish direct, one-bond correlations between protons and the carbons they are attached to. This will unambiguously link the ¹H signals of H-2, H-4, Ring-CH₃, and Acetyl-CH₃ to their corresponding ¹³C signals.

-

-

2D ¹H-¹³C HMBC Spectrum:

-

Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

-

Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons. This is the ultimate validation experiment. Key expected correlations include:

-

NH proton to C=O and C-3 .

-

H-2 proton to C-4 and C-6 .

-

H-4 proton to C-2 , C-5 , and C-6 .

-

Ring-CH₃ protons to C-4 , C-5 , and C-6 .

-

Acetyl-CH₃ protons to C=O . These correlations will confirm the entire molecular framework and the precise placement of all substituents.

-

-

Visualization of the Experimental Workflow

Caption: A logical workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of N-(6-Bromo-5-methylpyridin-3-yl)acetamide. By deconstructing the electronic contributions of each substituent, we have established a clear rationale for the expected chemical shifts and coupling patterns. The true value of this analysis, however, lies not just in the prediction but in the framework for its verification. The detailed, multi-technique experimental protocol described herein represents a self-validating system that enables researchers to move from a theoretical model to an empirically confirmed structure with the highest degree of confidence. This rigorous approach is indispensable for professionals in drug development, where absolute structural certainty is paramount.

References

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 21(11), 1536. Available at: [Link]

- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

Majumdar, S., DiMalto, L. L., Beaudry, W., & Poziomek, E. J. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

-

Zieliński, W., & Tabin, P. (2018). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(11), 2975. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Mestrelab Research. (2023). Mnova NMRPredict. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (3), 347-353. Available at: [Link]

-

nmrshiftdb2. (2023). Open NMR Database. Available at: [Link]

-

Klein, C., & Robien, W. (1999). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 39(5), 886-894. Available at: [Link]

-

Grimblat, N., & Sarotti, A. M. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(21), 6489. Available at: [Link]

Sources

- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

mass spectrometry fragmentation of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-(6-Bromo-5-methylpyridin-3-yl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of N-(6-Bromo-5-methylpyridin-3-yl)acetamide (C₈H₉BrN₂O). As a substituted pyridine derivative, this compound incorporates several functional groups that dictate its fragmentation pathways under different ionization conditions. This document, intended for researchers, analytical scientists, and professionals in drug development, elucidates the fragmentation mechanisms under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). A core focus is placed on leveraging the compound's structural features—the bromine isotope pattern, the acetamido group, and the pyridine core—to predict and interpret its mass spectrum for unequivocal structural confirmation. By synthesizing foundational fragmentation principles with specific predictions for the target analyte, this guide serves as a practical reference for method development and data interpretation.

Introduction

The Analyte: N-(6-Bromo-5-methylpyridin-3-yl)acetamide

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a halogenated and acetylated amine of a methyl-substituted pyridine. Its chemical properties are defined by this unique combination of functional moieties.

The structure contains a stable aromatic pyridine ring, a reactive acetamide group, and a bromine atom, which provides a highly distinctive isotopic signature in mass spectrometry.

Significance in Research and Drug Development

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Compounds like N-(6-Bromo-5-methylpyridin-3-yl)acetamide often serve as key intermediates or building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Accurate and detailed characterization is therefore critical to ensure the identity and purity of these intermediates, which directly impacts the quality and viability of the final product.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for molecular identification.[5][6] By measuring the mass-to-charge ratio (m/z) of an ionized molecule and its subsequent fragments, MS provides a molecular "fingerprint" that can confirm a compound's identity, reveal its structure, and quantify its presence. The predictability of fragmentation patterns, based on established chemical principles, allows scientists to deduce the original structure of an analyte from its mass spectrum.[5][6][7]

Predicted Mass Spectrum: Key Characteristics

Before delving into specific fragmentation pathways, two overarching features of the N-(6-Bromo-5-methylpyridin-3-yl)acetamide mass spectrum must be considered.

The Molecular Ion (M•⁺) and the Diagnostic Isotopic Pattern of Bromine

One of the most powerful diagnostic features in the mass spectrum of a brominated compound arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This near 1:1 ratio means that any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[8][9][10]

For N-(6-Bromo-5-methylpyridin-3-yl)acetamide, the molecular ion will manifest as two distinct peaks:

-

M•⁺: m/z ~228 (containing ⁷⁹Br)

-

[M+2]•⁺: m/z ~230 (containing ⁸¹Br)

The observation of this characteristic 1:1 doublet is the primary and most definitive evidence for the presence of a single bromine atom in the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While nominal mass instruments provide integer m/z values, high-resolution mass spectrometers (e.g., Orbitrap, TOF) can measure m/z to several decimal places. This accuracy allows for the determination of the elemental composition of an ion.

Table 1: Theoretical Exact Masses for the Molecular Ion

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| C₈H₉⁷⁹BrN₂O | ⁷⁹Br | 227.98983 |

| C₈H₉⁸¹BrN₂O | ⁸¹Br | 229.98778 |

Confirming the measured m/z of the molecular ion doublet against these theoretical values provides unequivocal validation of the compound's elemental formula.

Electron Ionization (EI) Fragmentation Pathways

Electron Ionization (EI) is a high-energy ("hard") technique that typically induces extensive and reproducible fragmentation, providing rich structural information.[5] The process begins with the formation of a radical cation, M•⁺, which then undergoes a series of unimolecular dissociations.

Primary Fragmentation: Cleavage Initiated by the Acetamido Group

The acetamido group is often the most reactive site for initial fragmentation.

-

Loss of Ketene (Neutral Loss of 42 Da): This is a hallmark fragmentation pathway for N-acetylated compounds. It proceeds via a six-membered ring transition state (a McLafferty-type rearrangement) resulting in the elimination of a neutral ketene molecule (CH₂=C=O). This is often a major fragmentation route.

-

Reaction: C₈H₉BrN₂O•⁺ → [C₆H₇BrN₂]•⁺ + CH₂CO

-

Resulting Ion: A radical cation of 5-amino-2-bromo-3-methylpyridine.

-

Expected m/z: 186/188

-

-

α-Cleavage of the Acetyl Methyl Group (Neutral Loss of 15 Da): Cleavage of the C-C bond in the acetyl group results in the loss of a methyl radical (•CH₃).

-

Reaction: C₈H₉BrN₂O•⁺ → [C₇H₆BrN₂O]⁺ + •CH₃

-

Resulting Ion: An acylium-stabilized cation.

-

Expected m/z: 213/215

-

-

Formation of the Acetyl Cation (m/z 43): Cleavage of the amide C-N bond can produce a stable acetyl cation. This fragment will not contain bromine and will therefore appear as a single peak.

-

Reaction: C₈H₉BrN₂O•⁺ → [CH₃CO]⁺ + •C₆H₆BrN₂

-

Resulting Ion: Acetyl cation.

-

Expected m/z: 43

-

Secondary Fragmentation Pathways

Fragments generated from the primary cleavages can undergo further dissociation.

-

Loss of Bromine Radical (Neutral Loss of 79/81 Da): The C-Br bond can cleave homolytically, resulting in the loss of a bromine radical. This is often observed from the molecular ion or major fragments.

-

Reaction (from M•⁺): C₈H₉BrN₂O•⁺ → [C₈H₉N₂O]⁺ + •Br

-

Resulting Ion: A non-brominated fragment.

-

Expected m/z: 149

-

Proposed EI Fragmentation Scheme

The relationships between these key fragments can be visualized as a fragmentation cascade originating from the molecular ion.

Caption: Proposed EI fragmentation pathways for N-(6-Bromo-5-methylpyridin-3-yl)acetamide.

Summary of Key Predicted EI Fragments

Table 2: Major Predicted Fragments under Electron Ionization

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Comments |

|---|---|---|---|

| 228/230 | [C₈H₉BrN₂O]•⁺ | - | Molecular Ion (M•⁺) |

| 213/215 | [C₇H₆BrN₂O]⁺ | •CH₃ (15 Da) | Loss of acetyl methyl radical |

| 186/188 | [C₆H₇BrN₂]•⁺ | CH₂CO (42 Da) | Hallmark loss of ketene |

| 149 | [C₈H₉N₂O]⁺ | •Br (79/81 Da) | Loss of bromine radical |

| 43 | [C₂H₃O]⁺ | C₆H₆BrN₂• | Acetyl cation; intense and diagnostic |

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically preserving the intact molecule as a protonated species, [M+H]⁺. Structural information is then obtained by selecting this precursor ion and subjecting it to energetic collisions with an inert gas (e.g., N₂ or Ar) in a process called Collision-Induced Dissociation (CID) or MS/MS.

Formation of the Protonated Molecule [M+H]⁺

In positive ion mode ESI, the basic nitrogen atoms of the pyridine ring and the amide group are likely sites of protonation. The resulting [M+H]⁺ ion will exhibit the characteristic bromine isotopic pattern.

-

[M+H]⁺: m/z ~229 (containing ⁷⁹Br)

-

[M+2+H]⁺: m/z ~231 (containing ⁸¹Br)

MS/MS Fragmentation of the Protonated Molecule

The fragmentation of the even-electron [M+H]⁺ ion in CID typically proceeds through the loss of stable, neutral molecules rather than radicals.

-

Dominant Loss of Ketene (Neutral Loss of 42 Da): Similar to EI, the most facile and diagnostically significant fragmentation is the loss of neutral ketene. This is often the most abundant, if not the only, major product ion in the MS/MS spectrum.

-

Reaction: [C₈H₁₀BrN₂O]⁺ → [C₆H₈BrN₂]⁺ + CH₂CO

-

Resulting Ion: Protonated 5-amino-2-bromo-3-methylpyridine.

-

Expected m/z: 187/189

-

Further fragmentation of the m/z 187/189 ion would require higher collision energy and might involve the loss of ammonia (NH₃) or cleavage of the pyridine ring.

Proposed ESI-MS/MS Fragmentation Scheme

Caption: Primary ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Experimental Protocols

To ensure reliable and reproducible data, a well-defined analytical method is crucial. The following protocols are designed as self-validating systems, incorporating quality controls for confident analysis.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(6-Bromo-5-methylpyridin-3-yl)acetamide and dissolve in 1 mL of methanol or acetonitrile.

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for LC-MS, or methanol for GC-MS).

-

QC Check: A solvent blank must be run prior to the sample to ensure no system contamination.

GC-MS (EI) Method Parameters

This method is suitable for thermally stable, volatile compounds.

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Inlet: Split/Splitless, 250°C, split ratio 20:1.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 min.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Validation: The resulting total ion chromatogram (TIC) should show a single, sharp peak for the analyte. The mass spectrum of this peak must exhibit the expected molecular ion doublet at m/z 228/230 and the key fragments outlined in Table 2.

LC-MS/MS (ESI) Method Parameters

This is the preferred method for many pharmaceutical applications, offering high sensitivity and specificity.

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent tandem quadrupole.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

IonSpray Voltage: +5500 V.

-

Source Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

-

Product Ion Scan: Select precursor ion m/z 229 and scan for products from m/z 50-240.

-

MRM for Quantification:

-

Precursor Ion: m/z 229

-

Product Ion (Quantifier): m/z 187

-

Product Ion (Qualifier): m/z 231 → m/z 189

-

-

-

Validation: The analysis must show a chromatographic peak at the expected retention time with simultaneous detection of both MRM transitions. The ratio of the qualifier to quantifier ion intensity must be consistent across samples and standards.

General Analytical Workflow

Caption: A generalized workflow for the mass spectrometric analysis of the analyte.

Conclusion

The mass spectrometric fragmentation of N-(6-Bromo-5-methylpyridin-3-yl)acetamide is highly predictable and driven by its distinct structural features. The presence of a bromine atom provides an unmistakable M/M+2 isotopic signature that should be present in the molecular ion and all bromine-containing fragments. Under EI, fragmentation is dominated by the loss of ketene (42 Da) and the formation of a stable acetyl cation (m/z 43). Under softer ESI-MS/MS conditions, the fragmentation is cleaner, with the neutral loss of ketene from the protonated molecule being the primary and most reliable dissociation pathway. By leveraging these characteristic patterns and employing the robust experimental protocols detailed herein, researchers can achieve confident and unequivocal identification of this important chemical entity.

References

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. [Online] YouTube. Available at: [Link]

-

RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Online] Available at: [Link]

-

ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Online] Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

-

RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Online] Available at: [Link]

-

National Institutes of Health (NIH). (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Online] Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Online] YouTube. Available at: [Link]

-

National Institutes of Health (NIH). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Online] Available at: [Link]

-

ACS Publications. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Online] Available at: [Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Online] Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Online] Available at: [Link]

-

RSC Publishing. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. [Online] Available at: [Link]

-

venoMS. Fragmentation rules for acylpolyamines. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

PubMed. N-(5-Bromo-pyridin-2-yl)acetamide. [Online] Available at: [Link]

-

Professor Dave Explains. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. [Online] YouTube. Available at: [Link]

Sources

- 1. 96206-67-6 | N-(6-Bromo-5-methylpyridin-3-yl)acetamide - AiFChem [aifchem.com]

- 2. 96206-67-6|N-(6-Bromo-5-methylpyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]